molecular formula C25H53NO12 B609242 m-PEG15-amine CAS No. 80506-64-5

m-PEG15-amine

Cat. No.: B609242
CAS No.: 80506-64-5
M. Wt: 559.7 g/mol
InChI Key: MSKSQCLPULZWNO-UHFFFAOYSA-N
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Description

Methoxypolyethylene glycol amine, commonly referred to as m-PEG15-amine, is a polyethylene glycol (PEG) derivative that contains an amino group and 15 PEG units. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which enhances solubility in aqueous media .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

m-PEG12-amine is involved in several biochemical reactions due to its role as a PROTAC linker and ADC linker. As a PROTAC linker, it connects two different ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome system . As an ADC linker, m-PEG12-amine is used to conjugate antibodies with drugs, enhancing the targeted delivery of therapeutic agents . The compound interacts with enzymes, proteins, and other biomolecules, forming stable conjugates that are essential for its function in biochemical reactions .

Cellular Effects

m-PEG12-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By facilitating the degradation of target proteins through the ubiquitin-proteasome system, m-PEG12-amine can modulate cell signaling pathways and alter gene expression patterns . Additionally, as an ADC linker, it enhances the targeted delivery of drugs to specific cells, impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of m-PEG12-amine involves its role as a linker in PROTACs and ADCs. In PROTACs, m-PEG12-amine connects the ligand for an E3 ubiquitin ligase with the ligand for a target protein, promoting the ubiquitination and subsequent degradation of the target protein . In ADCs, m-PEG12-amine conjugates antibodies with drugs, enabling the targeted delivery of therapeutic agents to specific cells . These interactions involve binding with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG12-amine can change over time. The compound is generally stable under recommended storage conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with m-PEG12-amine maintaining its activity over extended periods .

Dosage Effects in Animal Models

The effects of m-PEG12-amine vary with different dosages in animal models. At lower doses, the compound effectively facilitates the degradation of target proteins and the targeted delivery of drugs without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

m-PEG12-amine is involved in metabolic pathways related to the ubiquitin-proteasome system and drug metabolism. It interacts with enzymes and cofactors that facilitate the degradation of target proteins and the conjugation of antibodies with drugs . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, m-PEG12-amine is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function . The targeted delivery of m-PEG12-amine-conjugated drugs to specific cells is a key aspect of its transport and distribution .

Subcellular Localization

m-PEG12-amine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the effective degradation of target proteins and the targeted delivery of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxypolyethylene glycol amine is synthesized through the reaction of methoxypolyethylene glycol with an amine group. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of methoxypolyethylene glycol amine involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Methoxypolyethylene glycol amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Methoxypolyethylene glycol amine is unique due to its specific structure and reactivity. Similar compounds include:

    Methoxypolyethylene glycol succinimidyl carbonate: Contains a succinimidyl carbonate group instead of an amino group.

    Methoxypolyethylene glycol maleimide: Contains a maleimide group, which reacts with thiol groups.

    Methoxypolyethylene glycol carboxylic acid: Contains a carboxylic acid group instead of an amino group

These compounds differ in their functional groups, which determine their reactivity and applications. Methoxypolyethylene glycol amine’s amino group makes it particularly suitable for reactions with carboxylic acids, activated esters, and carbonyl groups, providing versatility in bioconjugation and drug delivery applications.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKSQCLPULZWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80506-64-5
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methoxypolyethylene glycol amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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